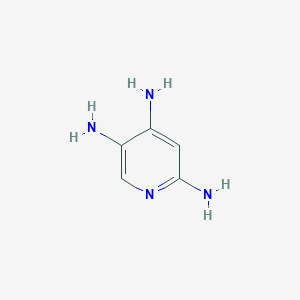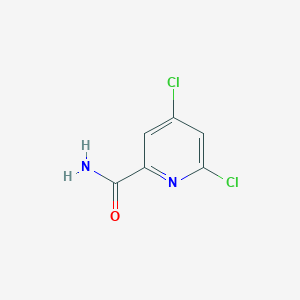
(2-(Trifluoromethyl)benzyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(2-(Trifluoromethyl)benzyl)hydrazine" is a chemical entity that can be derived from hydrazine and is part of a broader class of compounds that have been studied for various applications, including the synthesis of energetic materials, antimicrobial agents, enzyme inhibitors, and antitumor agents. The trifluoromethyl group attached to the benzyl moiety suggests the presence of fluorine atoms, which can significantly alter the chemical and physical properties of the compound .
Synthesis Analysis
The synthesis of related hydrazine derivatives often involves the reaction of hydrazine with other chemical precursors. For instance, 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a precursor for energetic materials, is synthesized through the condensation of picryl chloride with hydrazine hydrate . Similarly, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which are potential antimicrobial agents, are obtained from 4-(trifluoromethyl)benzohydrazide using various synthetic approaches . These methods highlight the versatility of hydrazine in forming a wide range of compounds with potential applications in different fields.
Molecular Structure Analysis
The molecular structure of hydrazine derivatives is often characterized using techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal and molecular structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles, derived from the reaction of 2-styrylchromones and hydrazine hydrate, was determined by X-ray analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of chemical bonds.
Chemical Reactions Analysis
Hydrazine derivatives participate in a variety of chemical reactions. The reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine can lead to the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones or 4-perfluoroacylamino-5-phenyl-2H-1,2,3-triazoles, depending on the reaction conditions . These reactions demonstrate the reactivity of hydrazine derivatives and their potential to form complex heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure. The presence of the trifluoromethyl group, for example, can enhance the lipophilicity and stability of the molecule, which is beneficial for medicinal chemistry applications . Spectroscopic techniques, such as FT-IR and UV-Vis, along with computational methods like density functional theory (DFT), are used to study these properties and predict the behavior of these compounds under different conditions .
Applications De Recherche Scientifique
Carcinogenicity and Environmental Impact
The carcinogenic properties of hydrazines and their environmental impact have been a significant focus of research. Hydrazines, both naturally occurring and synthetically produced, have been identified in various sources like mushrooms, tobacco, bay leaves, antibiotics, soil, and others. These substances have been used in pharmaceuticals, agriculture, industrial chemicals, and fuel for military and space vehicles. A high percentage of studied hydrazines are carcinogenic, suggesting a substantial risk to the human population, making this class of compounds a significant environmental concern (Tóth, 2000).
Antineoplastic Activity
The antineoplastic (anti-cancer) activities of hydrazines and hydrazine-containing natural products have been extensively studied. While some compounds in this class exhibited antineoplastic actions, the overall high carcinogenic nature of hydrazines raises concerns about their suitability for cancer treatment. The research suggests that the search for cancer cures within this class may not be rewarding due to their inherent carcinogenic properties (Tóth, 1996).
Optoelectronic Applications
Quinazolines and pyrimidines, related to hydrazines, have seen extensive research for their applications in optoelectronics. They are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems creates novel optoelectronic materials. This research highlights the significant potential of these compounds in fabricating materials for organic light-emitting diodes, nonlinear optical materials, and colorimetric pH sensors (Lipunova et al., 2018).
Hydrazine Waste Water Treatment
Hydrazine Waste Water Treatment Systems (HWWTS) have been developed to treat waters contaminated by hydrazine propellants. These systems employ ozone and ultraviolet radiation to reduce the contaminants to innocuous products. This technology is crucial for treating waste from space launch operations and other industries that generate organic wastes, including alcohols, chlorinated hydrocarbons, and aromatic wastes (Judeikis & Hill, 1991).
Electrochemical Sensing
Graphene-based nanomaterials have been explored for the development of electrochemical sensors for hydrazine sensing. These nanomaterials, due to their larger surface area and good electron transference property, are promising in detecting hydrazine in environmental samples. Despite the advances, no commercialized electrochemical sensor for hydrazine detection has been developed, indicating a significant scope for future research in this area (Singh et al., 2022).
Safety And Hazards
Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . More specific safety and hazard information would be available in the Material Safety Data Sheet (MSDS) provided by the manufacturer .
Propriétés
IUPAC Name |
[2-(trifluoromethyl)phenyl]methylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7-4-2-1-3-6(7)5-13-12/h1-4,13H,5,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMFSCDINNZFAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60606209 |
Source


|
| Record name | {[2-(Trifluoromethyl)phenyl]methyl}hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60606209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Trifluoromethyl)benzyl)hydrazine | |
CAS RN |
627076-27-1 |
Source


|
| Record name | {[2-(Trifluoromethyl)phenyl]methyl}hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60606209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)




![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)
![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)





![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)